
Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride: is a synthetic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 5-chloro-2-pyridyloxy group attached to a heptyl chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones.
Attachment of the Heptyl Chain: The heptyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Introduction of the 5-Chloro-2-Pyridyloxy Group:
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the nitrogen atom, converting it to its amine form.
Substitution: The 5-chloro group in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the 5-chloro-2-pyridyloxy group enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic effects.
5-Chloro-2-pyridinol: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
41287-98-3 |
|---|---|
Formule moléculaire |
C15H24Cl2N2OS |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
3-[7-(5-chloropyridin-2-yl)oxyheptyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H23ClN2OS.ClH/c16-14-6-7-15(17-12-14)19-10-5-3-1-2-4-8-18-9-11-20-13-18;/h6-7,12H,1-5,8-11,13H2;1H |
Clé InChI |
PLILWSQASBSXGX-UHFFFAOYSA-N |
SMILES canonique |
C1CSCN1CCCCCCCOC2=NC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)



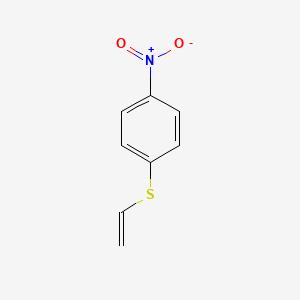
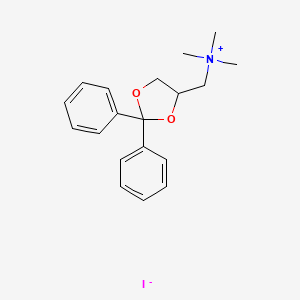
![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
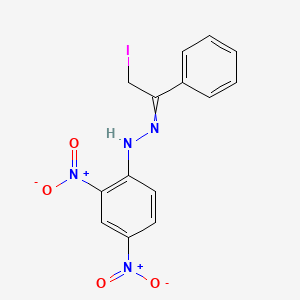
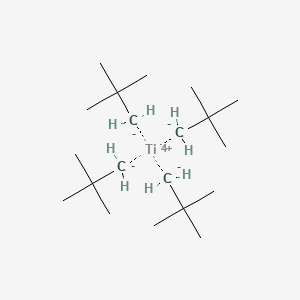

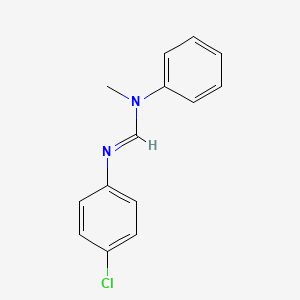
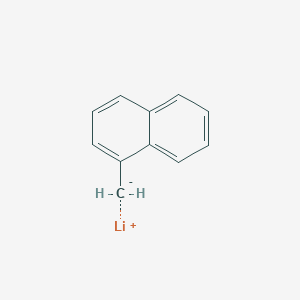
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
